8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
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Overview
Description
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 6th position of the imidazo[1,2-a]pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Scientific Research Applications
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Methylation: The methyl group at the 2nd position is introduced via alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group at the 6th position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their normal function.
Modulating Receptors: Binding to and modulating the activity of cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
- 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds with biological targets.
Properties
IUPAC Name |
8-fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c1-5-3-12-4-6(9(13)14)2-7(10)8(12)11-5;/h2-4H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOXQSFUSBRZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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